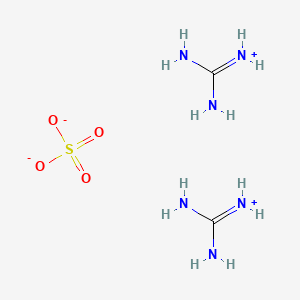
硫酸胍
描述
Guanidinium sulphate is a compound that primarily exists as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism and is also used in laboratory research as a protein denaturant .
Synthesis Analysis
Guanidinium and its derivatives play a crucial role in the metabolism of living organisms. Owing to their unique properties and simple synthesis, the guanidinium derivatives are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners . The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .Molecular Structure Analysis
The molecular formula of Guanidinium sulphate is CH7N3O4S . It has an average mass of 157.149 Da and a Monoisotopic mass of 157.015732 Da . From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine .Chemical Reactions Analysis
Guanidine natural products isolated from microorganisms, marine invertebrates and terrestrial plants, amphibians and spiders, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids and shikimic acid derived, are the subject of this review .Physical And Chemical Properties Analysis
Guanidinium sulphate has a molecular formula of CH7N3O4S, an average mass of 157.149 Da, and a Monoisotopic mass of 157.015732 Da . The structures of seven compounds based on guanidinium cations, isolated sulfate anions, and additional organic cations and solvent molecules are reported .科学研究应用
分子识别: 胍是生物系统中通过氢键和静电相互作用稳定复合物的关键官能团。它充当硫酸根和硝酸根等氧代阴离子的合成受体,在超分子化学中发挥着重要作用 (布隆多、塞古拉、佩雷斯-费尔南德斯和德门多萨,2007).
生化研究: 在生化研究中,硫酸胍等胍盐已被用来研究生物膜中硫酸化大分子(如小鼠赖歇尔特膜)的性质 (保尔森、杰泽克、苏查内克、赫特纳和蒂普尔,1985).
化学反应: 硫酸胍因其对狄尔斯-阿尔德反应动力学的独特影响而受到关注,它提高了反应速率和特定产物的形成,这与其他胍盐不同 (库马尔和帕瓦尔,2001).
聚合物电解质: 在材料科学领域,已经合成了胍官能化的聚(亚苯醚砜)阴离子交换聚合物电解质,用于各种潜在应用,突出了胍在材料开发中的多功能性 (金、拉布里奥、吉弗和金,2011).
物理化学: 对硫酸胍溶液的渗透系数和粘度、表面张力等性质的研究提供了对其在水溶液中相互作用和影响的见解,这对于了解其在不同环境中的行为至关重要 (库马尔,2001).
晶体学: 对硫酸胍与各种金属离子形成的双硫酸盐的晶体结构的研究有助于我们了解材料性质及其在各个领域的潜在应用 (弗莱克、波哈蒂和蒂尔曼斯,2004).
胶原研究: 硫酸胍等胍盐已被研究其对胶原变性和热稳定性的影响,这对于了解蛋白质行为和在生物技术中的应用非常重要 (拉塞尔和库珀,1972).
作用机制
安全和危害
未来方向
Guanidinium sulphate has shown potential in the field of carbon capture and storage. Using a salt—guanidinium sulfate—the scientists have successfully created lattice-like structures called clathrates that effectively mimic the methane hydrate activity, trapping the CO2 molecules and resulting in an energy-efficient way to contain the greenhouse gas . The study reveals a remarkable tendency for these guanidinium sulfate frameworks to crystallize without a center of symmetry, and furthermore, in polar or chiral space groups. This provides a potential pathway for the use of hydrogen bonding interactions to design structures having interesting physical or nonlinear optical properties .
属性
IUPAC Name |
diaminomethylideneazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAKTBUPMOOXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])(N)N.C(=[NH2+])(N)N.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H12N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-00-8 (Parent) | |
| Record name | Guanidinium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidinium sulphate | |
CAS RN |
1184-68-5 | |
| Record name | Guanidinium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

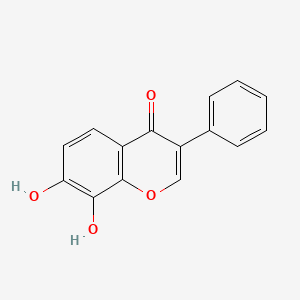
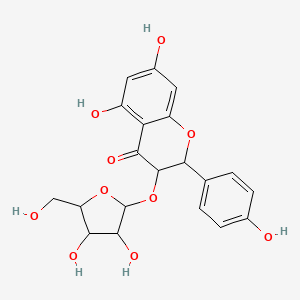




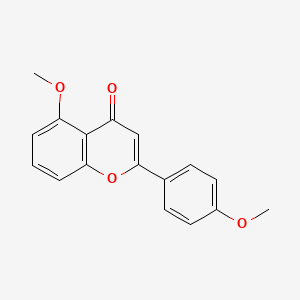
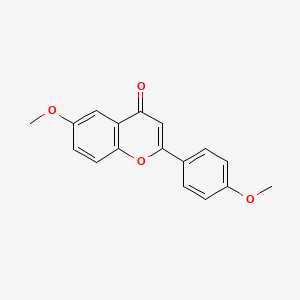

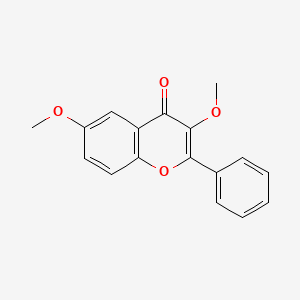
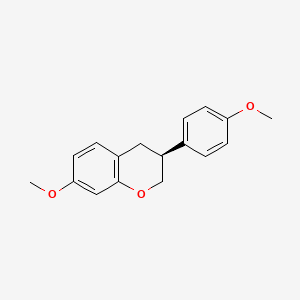
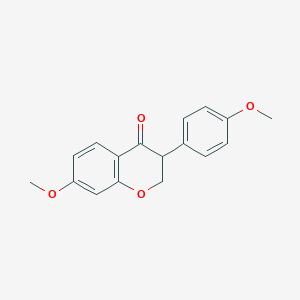
![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)